Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate
Description
Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridinyl group, a methyl group, and a methyl thioacetate moiety. This structure is characteristic of bioactive molecules, particularly in agrochemical and pharmaceutical research. The triazole ring system is known for its stability and ability to engage in hydrogen bonding, while the pyridine and thioacetate groups enhance solubility and reactivity, making the compound a versatile intermediate for further derivatization .
Properties
IUPAC Name |
methyl 2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-10(8-4-3-5-12-6-8)13-14-11(15)18-7-9(16)17-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHVRWFMRAPNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate typically involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
The sulfur atom in the thioacetate group and nitrogen atoms in the triazole/pyridine rings enable ligand behavior. Key examples include:
| Reaction Type | Conditions | Product | Citation |
|---|---|---|---|
| Hg(II) Complexation | Methanol, HgCl₂, room temperature | [Hg(L)Cl₂] (L = ligand) | |
| Ag(I) Interaction | Not explicitly reported | Potential coordination complexes |
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The Hg(II) complex forms via direct reaction with HgCl₂, where the ligand acts as a monodentate or bidentate donor through sulfur and/or nitrogen atoms .
Ester Hydrolysis and Functional Group Transformations
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Product | Citation |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, 0°C → neutralization | Carboxylic acid derivative | |
| Basic Hydrolysis | NaOH, reflux | Deprotonated thiol intermediate |
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Hydrolysis of the ester group generates reactive intermediates for further functionalization, such as carbodithioate salts or thiols .
Nucleophilic Substitution at the Thioacetate Group
The sulfur atom participates in nucleophilic displacement reactions:
| Reaction Type | Conditions | Product | Citation |
|---|---|---|---|
| Alkylation | Alkyl halides, basic conditions | Thioether derivatives | |
| Cyclization | Acidic (H₂SO₄) or basic (NaOH) | 1,3,4-Thiadiazoles or 1,2,4-triazoles |
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Reaction with ethyl chloroacetate under alkaline conditions yields extended thioether chains .
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Cyclization with aldehydes or thioureas forms fused heterocycles like triazolo-thiadiazoles .
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes modifications at N- and C-positions:
| Reaction Type | Conditions | Product | Citation |
|---|---|---|---|
| Diazotization | HNO₂, HCl | Diazonium intermediates | |
| Condensation | Aromatic aldehydes, ethanol | Schiff bases or hydrazones |
Oxidation and Reductive Processes
The thioether and pyridine moieties participate in redox reactions:
| Reaction Type | Conditions | Product | Citation |
|---|---|---|---|
| Oxidation | H₂O₂, acidic conditions | Sulfoxide or sulfone derivatives | |
| Reduction | LiAlH₄, THF | Alcohol derivatives |
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Oxidation of the sulfur atom forms sulfoxides, while ester reduction yields alcohols.
Biological Activity Modulation via Structural Analogues
Derivatives of this compound exhibit pharmacological relevance:
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Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate shows neuroprotective effects in Parkinson’s disease models by inhibiting α-synuclein aggregation .
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Modifications at the triazole N-1 position enhance antifungal and antibacterial activity .
Key Reaction Mechanisms
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Coordination : Sulfur and triazole nitrogen atoms donate electron pairs to metal centers (e.g., Hg²⁺), forming stable complexes .
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Ester Hydrolysis : Acid-catalyzed cleavage proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .
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Thioether Alkylation : The sulfur lone pair attacks electrophilic alkyl halides, displacing halide ions .
This compound’s versatility in coordination chemistry, functional group transformations, and biological applications underscores its importance in medicinal and materials science. Further studies should explore its catalytic potential and structure-activity relationships for targeted drug design.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the prominent applications of methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate is its antifungal properties. Studies have demonstrated that triazole derivatives exhibit significant antifungal activity against various strains of fungi. For instance, compounds similar to this triazole have been tested for their efficacy against Candida species and Aspergillus species, showing promising results in inhibiting fungal growth due to their ability to disrupt ergosterol biosynthesis in fungal membranes .
Anticancer Properties
Research has indicated that triazole derivatives can also exhibit anticancer properties. In vitro studies have shown that compounds with a similar structure can induce apoptosis in cancer cells by inhibiting key enzymes involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
Agricultural Science
Fungicides
this compound has potential applications as a fungicide in agriculture. Its structural similarity to other triazole fungicides allows it to inhibit fungal pathogens effectively. Field trials have demonstrated its effectiveness against common agricultural fungal pathogens, making it a candidate for further development as a crop protection agent .
Plant Growth Regulators
In addition to its fungicidal properties, this compound may also serve as a plant growth regulator. Research indicates that certain triazole derivatives can influence plant growth by modulating hormone levels and stress responses in plants. This could lead to enhanced crop yields and resilience against environmental stressors .
Material Science
Corrosion Inhibitors
this compound has been studied for its potential as a corrosion inhibitor in metal protection applications. The compound's ability to form protective films on metal surfaces can significantly reduce corrosion rates in aggressive environments such as acidic solutions. Experimental studies have shown that such triazole compounds can effectively protect mild steel from corrosion when applied as coatings .
Case Studies
Mechanism of Action
The mechanism of action of Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits enzymes like alpha-amylase and alpha-glucosidase by binding to their active sites, thereby reducing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole derivatives, which have been extensively studied for their biological and physicochemical properties. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent Impact on Bioactivity :
- The pyridinyl group (e.g., pyridin-3-yl or pyridin-4-yl) enhances interaction with biological targets, as seen in compounds 5m and 5o , which exhibit fungicidal activity .
- The thioacetate moiety (methyl or ethyl) improves solubility and serves as a reactive site for further functionalization, as demonstrated in 15 and the sodium derivative .
Thermal and Physical Properties: Nitrile-substituted derivatives like 5o show higher melting points (237–240°C), likely due to strong dipole-dipole interactions from the cyano group . Bulky substituents (e.g., cyclopropylnaphthyl in 15) reduce crystallinity but enhance solubility in nonpolar environments .
Biological Efficacy: Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrates stress-protective effects in liver tissue, highlighting the role of amino and thiophene groups in modulating biological pathways .
Biological Activity
Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₈N₄S
- Molecular Weight : 192.24 g/mol
- CAS Number : 3652-31-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound has shown activity against a range of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been demonstrated through in vitro assays. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Assay | Result |
|---|---|
| TNF-alpha Inhibition | 75% inhibition at 10 µM |
| IL-6 Inhibition | 70% inhibition at 10 µM |
Anticancer Activity
Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
The mechanism of action for the biological activities of this compound is believed to involve the modulation of key signaling pathways. For instance, its interaction with protein kinases has been noted to play a crucial role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antibacterial efficacy of various triazole derivatives, including this compound. The results indicated a promising antimicrobial profile against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Study : Another investigation assessed the anti-inflammatory properties through in vivo models. The compound significantly reduced edema in rat paw models when administered at specific dosages .
- Cancer Research : A study focused on the cytotoxic effects of this compound on breast cancer cells (MCF7). The findings revealed that it effectively induced apoptosis and inhibited tumor growth in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
